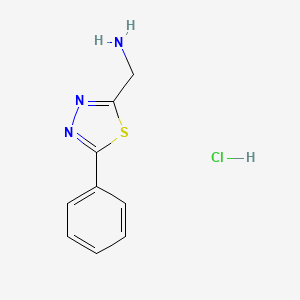

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-phenyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFKTKMNWYASNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228880-32-7 | |

| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228880-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

It is known that similar compounds act as bidentate ligands coordinating through the nitrogen atom.

Mode of Action

Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the nitrogen atom.

Biochemical Analysis

Biochemical Properties

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). This enzyme is a key player in oncogenic cell-signaling cascades, and this compound has been identified as an inhibitor of SHP1. The compound exhibits selective inhibition, showing about two-fold selectivity for SHP1 over SHP2 and no detectable activity against PTP1B and TCPTP. This selective inhibition is crucial for its potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting SHP1, the compound can disrupt oncogenic signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. Its inhibition of SHP1 involves binding to the enzyme’s active site, thereby preventing its interaction with substrates. This inhibition leads to downstream effects on cell signaling pathways, ultimately affecting gene expression and cellular behavior. The compound’s selectivity for SHP1 over other phosphatases is attributed to its unique structural features, which allow for specific binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of SHP1, leading to prolonged effects on cell signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SHP1 without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and disruption of normal cellular processes. Threshold effects have been observed, where a minimum concentration is required to achieve significant SHP1 inhibition and therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites. Its distribution within tissues can affect its efficacy and potential side effects, with preferential accumulation in certain tissues potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects, making it a key factor in its mechanism of action.

Biological Activity

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer effects.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 191.253 g/mol. It contains a thiadiazole ring, which is known for its pharmacological significance due to its ability to interact with biological targets effectively.

Structural Information Table

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN3S |

| Molecular Weight | 191.253 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CN |

| InChI | InChI=1S/C9H9N3S.ClH/c10-6 |

| CAS Number | 1228880-32-7 |

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine with carbon disulfide followed by cyclization to form the thiadiazole ring. This process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of thiadiazoles demonstrated inhibitory effects against various bacterial strains such as Staphylococcus epidermidis and fungi like Phytophthora infestans . The structure–activity relationship (SAR) analysis revealed that substitutions at the 5-position of the thiadiazole ring significantly influenced antimicrobial efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A derivative of this compound exhibited an IC50 value of 2.44 µM against LoVo colorectal cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of treatment . The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Case Study: Anticancer Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (5-Phenyl... | LoVo | 2.44 | Induces apoptosis; cell cycle arrest |

| MCF-7 | 23.29 | Inhibits CDK9; affects STAT3 activity |

Discussion

The biological activity of this compound is largely attributed to the presence of the thiadiazole ring and its ability to form hydrogen bonds with biological macromolecules. The hydrophobic nature of the phenyl group enhances its interaction with lipid membranes, facilitating better bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups. Key differences are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: The phenyl group in the target compound enhances aromatic interactions but reduces solubility compared to alkyl-substituted analogs (ethyl, methyl).

- Heterocycle Core : Replacing sulfur with oxygen (oxadiazole analog) increases polarity, which may alter solubility and receptor-binding profiles .

- Amine Functionalization : The methanamine linker in the target compound enables nucleophilic reactions (e.g., amide bond formation), unlike direct amine-substituted analogs like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

Preparation Methods

Reflux Cyclization with Acid Catalysis

- A mixture of phenyl-substituted thiosemicarbazide and formaldehyde or an aldehyde derivative is heated under reflux in the presence of hydrochloric acid or other mineral acids.

- The reaction promotes cyclization to the thiadiazole ring and formation of the methanamine side chain.

- The hydrochloride salt is often obtained directly due to the acidic medium.

- After completion, the reaction mixture is cooled, and the product is precipitated or extracted, followed by purification.

Thionyl Chloride Mediated Cyclization

- An alternative method involves reacting hydrazone intermediates with thionyl chloride at low temperature (0 °C) followed by stirring at room temperature.

- This method facilitates the formation of the thiadiazole ring by promoting dehydration and ring closure.

- The residue is purified by washing and recrystallization from solvents such as chloroform or dimethyl sulfoxide.

Representative Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Phenyl-substituted thiosemicarbazide + aldehyde | Formation of hydrazone intermediate |

| 2 | Reflux with HCl or acid catalyst | Cyclization to 1,3,4-thiadiazole ring |

| 3 | Treatment with thionyl chloride (optional) | Ring closure and dehydration |

| 4 | Isolation by crystallization or chromatography | Purification of this compound |

Literature Data and Research Findings

- The synthesis of 5-phenyl-1,3,4-thiadiazole derivatives via cyclization of thiosemicarbazides has been reported with good yields and purity by refluxing in acidic media, often followed by crystallization from suitable solvents.

- Supporting information from recent synthetic studies on thiadiazole derivatives indicates that the use of thionyl chloride and hydrazone intermediates is a reliable method for obtaining high-purity thiadiazoles, including phenyl-substituted variants.

- The hydrochloride salt form is typically obtained by direct acidification during or after the cyclization step, facilitating isolation and improving stability.

- Characterization of the synthesized compound is confirmed by spectral analysis such as NMR, IR, and elemental analysis, ensuring the integrity of the thiadiazole ring and methanamine functionality.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-catalyzed reflux cyclization | Thiosemicarbazide derivatives, HCl | Reflux in acidic medium | Simple, direct formation of hydrochloride salt | May require long reaction time |

| Thionyl chloride mediated cyclization | Hydrazone intermediate, SOCl2 | 0 °C to room temperature | High purity product, efficient ring closure | Use of corrosive reagents |

| Potassium thiocyanate and iodine mediated method (related thiadiazole syntheses) | Ketones, p-toluenesulfonylhydrazide, KSCN, I2 | 100 °C, DMSO solvent | Mild conditions, good yields | More complex reagent setup |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include optimizing solvent choice (e.g., ethanol or methanol), temperature (e.g., reflux at 90°C), and reaction time. Intermediate purification via recrystallization from solvents like DMSO/water mixtures is critical to remove unreacted precursors. Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are recommended to confirm the structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for verifying purity and structural identity. Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups. Elemental analysis validates stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent degradation. Use desiccants to avoid moisture absorption. Safety protocols include wearing gloves and working in a fume hood due to potential respiratory and skin irritation risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during synthesis?

- Methodological Answer : Systematic optimization of parameters is required:

- Solvent : Test polar aprotic solvents (e.g., DMA) for better solubility.

- Stoichiometry : Adjust molar ratios of reactants (e.g., phenylacetyl chloride) to avoid side reactions.

- Catalysis : Explore catalysts like triethylamine (TEA) to enhance reaction rates.

- Temperature Gradients : Use stepwise heating (e.g., 20–90°C) to control exothermic reactions .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like NAD+ biosynthesis enzymes. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents influencing activity .

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

- Methodological Answer : Compare analogs with modified substituents (e.g., methyl, methoxy, or halogens on the phenyl ring) to identify pharmacophores. For example:

- Electron-withdrawing groups (e.g., Cl) may enhance receptor binding.

- Hydrophobic substituents (e.g., cyclohexyl) can improve membrane permeability.

- Use X-ray crystallography (e.g., single-crystal studies) to correlate steric effects with activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Consistency : Standardize protocols (e.g., cell lines, incubation times, and concentrations).

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays.

- Structural Validation : Confirm compound integrity in biological matrices via LC-MS to rule out degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.